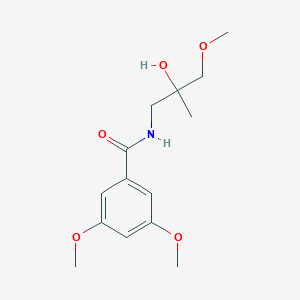

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C14H21NO5 and its molecular weight is 283.324. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethoxybenzamide, a compound with the CAS Number 1334375-11-9, belongs to the class of benzamide derivatives. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C14H21NO5 with a molecular weight of 283.32 g/mol. The structural features include methoxy and hydroxyl groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H21NO5 |

| Molecular Weight | 283.32 g/mol |

| CAS Number | 1334375-11-9 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzamide derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines through multiple mechanisms, including the inhibition of dihydrofolate reductase (DHFR) and modulation of metabolic pathways involved in cell growth .

- Inhibition of Enzymatic Activity : Compounds in the benzamide class often act as inhibitors of key enzymes involved in cancer metabolism. For instance, benzamide riboside has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), leading to reduced nucleotide synthesis and subsequent cell growth inhibition .

- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Case Studies

A notable case study explored the effects of a related benzamide compound on human T-cell lymphoblastic leukemia cells. The study demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation and PARP cleavage .

Potential Therapeutic Uses

Given its biological activity, this compound could be explored for various therapeutic applications:

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethoxybenzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamide have shown effectiveness against cervical adenocarcinoma (HeLa cells) with selectivity indices indicating lower toxicity to normal cells compared to cancerous ones .

Case Study: Cytotoxicity Against HeLa Cells

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Sorafenib | TBD | TBD |

Note: TBD indicates that specific values were not provided in the available literature but are crucial for comparative analysis.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory properties, which are common among benzamide derivatives. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models .

Neuroprotective Effects

There is emerging evidence that certain benzamide derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. This application is linked to their ability to cross the blood-brain barrier and interact with central nervous system targets .

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties against specific bacterial strains. This could be beneficial in developing new antibiotics or adjunct therapies for existing antimicrobial treatments.

Summary of Biological Activities

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide bond and methoxy groups undergo hydrolysis under specific conditions:

-

Acid-Catalyzed Hydrolysis : The amide bond cleaves via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Demethylation : Boron tribromide selectively removes methyl groups from methoxy substituents without affecting the amide .

Functional Group Transformations

The hydroxyl and methoxy groups participate in alkylation, acylation, and oxidation:

-

Steric Effects : The tertiary alcohol (2-hydroxy-2-methylpropyl group) exhibits reduced reactivity in SN2 reactions due to steric hindrance .

-

Selectivity : Acylation favors the hydroxyl group over the amide nitrogen under mild conditions .

Stability Under Acidic/Basic Conditions

| Condition | pH | Temperature | Degradation Pathway | Half-Life | Source |

|---|---|---|---|---|---|

| Strong acid | 1–3 | 25°C | Amide hydrolysis | 48h | |

| Strong base | 12–14 | 25°C | Ester saponification (methoxy groups) | 8h | |

| Neutral aqueous | 7 | 25°C | Stable (>30 days) | N/A |

-

Base Sensitivity : Methoxy groups undergo slow saponification to phenolic hydroxyls in strong alkaline media .

Spectroscopic Characterization

Reactivity in Medicinal Chemistry Contexts

Propiedades

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-14(17,9-18-2)8-15-13(16)10-5-11(19-3)7-12(6-10)20-4/h5-7,17H,8-9H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTHZNYTMBOIDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC(=C1)OC)OC)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.